N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
Brand Name: Vulcanchem
CAS No.: 120418-76-0
VCID: VC21187524
InChI: InChI=1S/C11H18N4O5/c1-7(15-4-9(17)13-10(18)5-15)2-14(3-8(12)16)6-11(19)20/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1
SMILES: CC(CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1
Molecular Formula: C11H18N4O5
Molecular Weight: 286.28 g/mol

N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine

CAS No.: 120418-76-0

Cat. No.: VC21187524

Molecular Formula: C11H18N4O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine - 120418-76-0

Specification

CAS No. 120418-76-0
Molecular Formula C11H18N4O5
Molecular Weight 286.28 g/mol
IUPAC Name 2-[(2-amino-2-oxoethyl)-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]amino]acetic acid
Standard InChI InChI=1S/C11H18N4O5/c1-7(15-4-9(17)13-10(18)5-15)2-14(3-8(12)16)6-11(19)20/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1
Standard InChI Key NMKSQOBSNDOTQH-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1
SMILES CC(CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1
Canonical SMILES CC(CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1

Introduction

Chemical Identity and Fundamental Properties

N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine is a complex organic molecule containing multiple functional groups including amide, amine, and carboxylic acid moieties. The compound features a stereogenic center that gives it specific three-dimensional orientation critical to its chemical behavior and identification .

Basic Chemical Data

The following table summarizes the essential chemical properties of N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine:

PropertyValue
CAS Number120418-76-0
Molecular FormulaC11H18N4O5
Molecular Weight286.28 g/mol
Accurate Mass286.13 g/mol
Physical StateSolid
IUPAC Name(S)-N-(2-amino-2-oxoethyl)-N-(2-(3,5-dioxopiperazin-1-yl)propyl)glycine

The compound contains a piperazine ring with two oxo groups at positions 3 and 5, with specific stereochemistry denoted by the (2S) configuration in its structure .

Structural Representations

The molecular structure can be represented through several chemical notations that provide different perspectives on its three-dimensional arrangement and connectivity:

SMILES Notation

O=C(O)CN(CC(N)=O)CC@@HC

InChI Representation

InChI=1S/C11H18N4O5/c1-7(15-4-9(17)13-10(18)5-15)2-14(3-8(12)16)6-11(19)20/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)

These representations provide computational chemists and pharmaceutical researchers with standardized methods for identifying and working with this compound in databases and molecular modeling applications.

Relationship to Dexrazoxane

N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine has significant relevance within pharmaceutical contexts due to its close relationship with dexrazoxane, a clinically important medication.

Dexrazoxane Overview

Dexrazoxane (CAS: 24584-09-6) is a bisdioxopiperazine compound with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. The drug is primarily used to prevent anthracycline-induced cardiotoxicity during cancer chemotherapy treatments . After hydrolysis to an active metabolite, dexrazoxane functions through several mechanisms, including iron chelation that reduces oxidative stress associated with anthracycline treatments.

Structural Comparison with Dexrazoxane

The following table highlights key structural differences between dexrazoxane and N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine:

ParameterDexrazoxaneN-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
Molecular FormulaC11H16N4O4C11H18N4O5
Molecular Weight268.28 g/mol286.28 g/mol
StructureTwo connected dioxopiperazine ringsOne dioxopiperazine ring with glycine and amino-oxoethyl moieties
Functional GroupsTwo dioxopiperazine ringsDioxopiperazine ring, carboxylic acid, primary amide

These structural differences provide insights into the formation pathways of this impurity during dexrazoxane synthesis and manufacturing processes .

Chemical Characterization and Analysis

The identification and characterization of N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine typically involve multiple analytical techniques that provide complementary information about its structure and purity.

Spectroscopic Analysis

According to research on dexrazoxane impurities, comprehensive structural elucidation of N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine involves several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Both one-dimensional (1H, 13C) and two-dimensional NMR techniques provide critical information about the compound's structure, including the stereochemistry of its chiral center .

  • Mass Spectrometry: LC-PDA-MS (Liquid Chromatography-Photodiode Array-Mass Spectrometry) analysis confirms molecular weight and provides fragmentation patterns that assist in structural confirmation .

  • Infrared Spectroscopy (IR): IR analysis identifies characteristic functional groups including carbonyl, amine, and amide moieties present in the molecule .

Isolation and Chemical Investigation

A study published in Organic Process Research & Development detailed the isolation methods and chemical investigation of process-related impurities associated with dexrazoxane synthesis, including N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine. The research demonstrated that these impurities could be isolated, characterized, and confirmed through individual chemical synthesis . This work represents a significant contribution to understanding the formation pathways and structural characteristics of this compound.

SupplierCatalog NumberPackage SizeFormatAdditional Information
LGC StandardsTRC-A609240-100MG100 mgNeat compoundMade to order; room temperature shipping
CP Lab SafetyALA-N357391-1mg1 mgChemicalFor professional research/manufacturing only
Cymit QuímicaRelated products5-100 mgNot specifiedListed under dexrazoxane impurities
Amzeal ResearchAM-A15460Not specifiedNot specifiedReferenced as a dexrazoxane impurity

Research Significance and Applications

Pharmaceutical Quality Control

The primary significance of N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine lies in pharmaceutical quality control processes. As an identified process-related impurity of dexrazoxane, its presence must be monitored and controlled in drug substances to ensure safety, efficacy, and regulatory compliance .

Regulatory guidelines typically specify acceptable limits for such process-related impurities based on toxicological assessments and maximum daily dose considerations for the active pharmaceutical ingredient. Understanding the chemical properties and analytical profile of this impurity is therefore essential for developing robust quality control methods.

Synthetic Organic Chemistry

The identification and characterization of N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine provide valuable insights into:

  • The reaction pathways involved in dexrazoxane synthesis

  • Potential degradation mechanisms of dexrazoxane

  • Structure-activity relationships in dioxopiperazine compounds

These insights contribute to the broader field of synthetic organic chemistry, particularly in the development of improved synthetic routes for dioxopiperazine-containing compounds with potential therapeutic applications.

Analytical Method Development

Structural Isomers and Related Compounds

The search results reveal the existence of a structural isomer of N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine that differs in the position of the methyl group and piperazinyl attachment:

Structural Isomer: N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine

This compound (CAS: 120418-77-1) has the same molecular formula (C11H18N4O5) and molecular weight (286.28 g/mol) but features a different arrangement of the substituents . The structural difference lies in the position of the methyl group and how the piperazinyl group is attached to the carbon chain.

The existence of such isomers highlights the complexity of dexrazoxane-related chemistry and the importance of precise structural characterization in distinguishing between closely related compounds that may exhibit different chemical behaviors and biological activities.

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